molecular formula C9H13NO B1266642 (2-(Dimethylamino)phenyl)methanol CAS No. 4707-56-6

(2-(Dimethylamino)phenyl)methanol

Cat. No. B1266642
CAS RN: 4707-56-6
M. Wt: 151.21 g/mol
InChI Key: OOKMNUXTRORHIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-(Dimethylamino)phenyl)methanol involves the formation of stable salts with acids in water, as demonstrated through X-ray crystallographic analysis (Zhang et al., 2015). Additionally, the synthesis of related compounds provides insights into the synthesis strategies for (2-(Dimethylamino)phenyl)methanol derivatives and their chemical behavior under different conditions.

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy have been employed to characterize the molecular structure of (2-(Dimethylamino)phenyl)methanol and its derivatives. Studies reveal the presence of zwitterionic hydrogen bonds and the influence of anions on the hydrogen-bond structure of the organic cation (Zhang et al., 2015). The molecular structure undergoes conformational conversions influenced by hydrogen bonding, highlighting the compound's dynamic behavior in solution (Niu et al., 2015).

Chemical Reactions and Properties

(2-(Dimethylamino)phenyl)methanol participates in various chemical reactions, demonstrating its reactivity and the role of its molecular structure in these processes. For example, the compound's interaction with different solvents and its solvatochromic fluorescence properties have been studied, showing how the molecular environment influences its behavior (Singh & Darshi, 2004).

Physical Properties Analysis

The physical properties of (2-(Dimethylamino)phenyl)methanol, including its solvatochromic fluorescence and excited-state intramolecular proton transfer (ESIPT) processes, are significantly influenced by solvent environment. These studies contribute to our understanding of how the compound's physical properties are affected by its surroundings (Chen et al., 2019).

Chemical Properties Analysis

The chemical properties of (2-(Dimethylamino)phenyl)methanol, such as its reactivity in forming complexes and its behavior in various chemical reactions, have been explored through different studies. For instance, the formation of hydrogen bonding interactions and their effects on electronic absorption and emission transitions highlight the compound's unique chemical characteristics (Pivovarenko et al., 2004).

Scientific Research Applications

X-ray Structure and Conformational Studies

(2-(Dimethylamino)phenyl)methanol forms stable salts with acids in water, which have been analyzed using X-ray crystallography. This analysis revealed the organic cation structure in these salts and the role of anions in hydrogen-bonding structure. This compound's conformers and their conversions, influenced by hydrogen bonds, have been studied through NMR, EA, ESI-MS, and X-ray diffraction techniques. These studies provide insights into the hydrogen bond's role in both intra- and inter-conformational conversions of molecules (Zhang et al., 2015).

Photophysical and Photochemical Properties

The compound's interaction with other chemicals, such as the HOF-methanol complex, has been explored. Researchers have used density functional theory (DFT) and time-dependent DFT to understand the hydrogen bond structure and mechanism of alcohol monitoring by HOF. This includes analyzing hydrogen bond parameters, infrared spectra, and frontier molecular orbitals, providing insights into excited state intramolecular proton transfer (ESIPT) processes (Liu et al., 2019).

Molecular Logic Devices

1,3,5-Triarylpyrazolines, which incorporate (2-(Dimethylamino)phenyl)methanol derivatives, are studied as molecular logic devices. These operate based on photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, demonstrating the utility of this compound in molecular electronics and sensor applications (ZammitRamon et al., 2015).

Fluorescence Studies and Bioconjugates

The fluorescence properties of derivatives of (2-(Dimethylamino)phenyl)methanol have been examined in different media. These studies focus on understanding the solvatochromic fluorescence behavior and the potential of these compounds as fluorescence probes in bioconjugates with serum albumins. Such research is significant for biomedical applications like imaging and diagnostics (Singh & Darshi, 2004).

Electroluminescent Conjugated Polyelectrolytes

Research on conjugated polyelectrolytes incorporating derivatives of (2-(Dimethylamino)phenyl)methanol has been conducted, focusing on their synthesis and photophysical properties. These materials have applications in electroluminescent devices, showcasing the potential of this compound in advanced material science and technology (Huang et al., 2004).

properties

IUPAC Name

[2-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKMNUXTRORHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197023
Record name Benzenemethanol, 2-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Dimethylamino)phenyl)methanol

CAS RN

4707-56-6
Record name Benzenemethanol, 2-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 2-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(dimethylamino)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask, (3-(dimethylamino)phenyl)methanol (1 g) and paraformaldehyde (2.5 g) were added to acetic acid (150 mL) to give a suspension. Sodium cyanoborohydride (2.6 g) was added slowly. The mixture was stirred at room temperature overnight. After concentration of the solvent, water and ethyl acetate (1:1, 100 mL) were added. After separation, the aqueous layer was extracted by ethyl acetate (2×20 mL). The combined organic layers were washed with water (3×50 mL), saturated aqueous NaHCO3 (2×30 mL), and dried over Na2SO4. After filtration and concentration, the residue was taken up into CH2Cl2 and the product was purified by flash chromatography (Varian, Superflash SF40-80 g column), eluting with 0-20% methanol/dichloromethane, to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(Dimethylamino)phenyl)methanol
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Citations

For This Compound
5
Citations
YP Niu, JK Zhang, XW Wang, XF Ma, JQ Cai… - Journal of Molecular …, 2015 - Elsevier
Tris(2-(dimethylamino)phenyl)methanol, (2-(Me) 2 NC 6 H 4 ) 3 COH, was synthesized and characterized by using NMR, EA and ESI-MS. Single crystal of the 2-syn/1-anti conformer of …
Number of citations: 4 www.sciencedirect.com
JK Zhang, XF Ma, XW Wang, JQ Cai, XL Wu… - Journal of Molecular …, 2015 - Elsevier
The tris(2-(dimethylamino)phenyl)methanol, a tertiary alcohol, can form stable salts with acids in water. X-ray crystallographic analysis reveals that the organic cation of the …
Number of citations: 4 www.sciencedirect.com
Đ Škalamera, V Blažek Bregović… - The Journal of …, 2017 - ACS Publications
ortho-, meta- and para-Hydroxymethylaniline methyl ethers 3–5-OMe and acetyl derivatives 3–5-OAc were investigated as potential photocages for alcohols and carboxylic acids, …
Number of citations: 12 pubs.acs.org
P Bottino - 2013 - archivia.unict.it
UNIVERSITA’ DEGLI STUDI DI CATANIA Page 1 UNIVERSITA’ DEGLI STUDI DI CATANIA Dipartimento di Scienze del Farmaco DOTTORATO DI RICERCA IN SCIENZE …
Number of citations: 4 archivia.unict.it
C Gwizdala, CV Singh, TR Friss, JC MacDonald… - Dalton …, 2012 - pubs.rsc.org
Two generations of nitrobenzhydrol-based photocages for Zn2+ have been prepared and characterized. The first series includes the tridentate ZinCast-1 utilizes a bis-pyridin-2-ylmethyl-…
Number of citations: 24 pubs.rsc.org

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